Iron oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

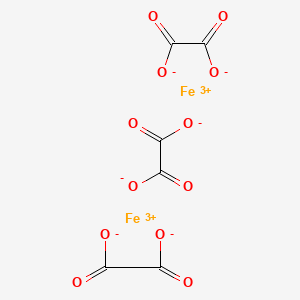

Iron oxalate, also known as ferrous oxalate, is an inorganic compound with the formula FeC₂O₄. It exists in two forms: anhydrous and dihydrate (FeC₂O₄·2H₂O). The dihydrate form is commonly known as humboldtine. This compound is typically a yellow powder that is poorly soluble in water. It is used in various applications, including as a precursor for the synthesis of other iron compounds and in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iron oxalate can be synthesized through several methods. One common laboratory method involves the reaction of iron(II) sulfate with oxalic acid in an aqueous solution. The reaction is as follows: [ \text{FeSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O} + \text{H}_2\text{SO}_4 ]

Industrial Production Methods: Industrial production of this compound often involves the extraction of iron from iron ore using oxalic acid, followed by photo-reduction. This method is efficient and environmentally friendly, as it utilizes waste materials from the steel industry .

Analyse Des Réactions Chimiques

Types of Reactions: Iron oxalate undergoes various chemical reactions, including:

-

Oxidation: Iron(II) oxalate can be oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate. [ 2 \text{FeC}_2\text{O}_4 + \text{H}_2\text{O}_2 + 2 \text{H}_3\text{O}^+ + \text{C}_2\text{O}_4^{2-} \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 + 4 \text{H}_2\text{O} ]

-

Thermal Decomposition: When heated, this compound decomposes to form iron oxides, carbon dioxide, carbon monoxide, and water. [ \text{FeC}_2\text{O}_4 \rightarrow \text{FeO} + \text{CO}_2 + \text{CO} ]

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride.

Thermal Conditions: Heating to temperatures around 190°C for decomposition.

Major Products:

Iron(III) oxalate: Formed through oxidation.

Iron oxides: Formed through thermal decomposition.

Applications De Recherche Scientifique

Photocatalytic Applications

Iron Oxalate as a Photocatalyst

Recent studies have highlighted the use of this compound dihydrate in photocatalytic processes. For instance, this compound derived from iron ore has been effectively utilized for the degradation of organic pollutants such as rhodamine B in wastewater treatment. The synthesized this compound demonstrated superior photocatalytic activity compared to conventional methods, achieving over 85% degradation within 90 minutes. This efficiency is attributed to enhanced light absorption and improved charge separation properties of the this compound complexes .

Table: Photocatalytic Performance of this compound

| Catalyst Type | Pollutant | Degradation Rate (%) | Time (min) |

|---|---|---|---|

| This compound | Rhodamine B | 85 | 90 |

| Conventional | Rhodamine B | 74 | 90 |

Biochemical Applications

Interaction with Transferrin

This compound plays a crucial role in biochemistry, particularly concerning iron transport in the human body. It binds to transferrin, a key protein responsible for iron transport, in a manner that significantly inhibits the release of iron. This binding occurs in a symmetric bidentate fashion, making it difficult for iron to be displaced from transferrin. Such interactions suggest that elevated levels of oxalate can interfere with normal iron metabolism, potentially leading to conditions like iron deficiency anemia .

Environmental Applications

Oxidation Processes in Atmospheric Chemistry

This compound complexes are also involved in atmospheric chemistry, particularly in the oxidation of organic compounds. Studies indicate that these complexes can absorb near-UV radiation and participate in photodissociation reactions that generate reactive species capable of oxidizing dissolved organic matter. This property is essential for understanding the role of iron oxalates in tropospheric chemistry and their potential impact on environmental processes .

Industrial Applications

Recovery and Valorization

In industrial contexts, this compound is utilized for recovering oxalic acid from waste solutions generated during metal processing. The recovery process involves leaching techniques that optimize yield and allow for the reuse of by-products in further chemical processes. This approach not only enhances resource efficiency but also minimizes waste generation .

Case Study 1: Photocatalytic Degradation of Organic Pollutants

A study demonstrated the effectiveness of this compound dihydrate synthesized from natural resources in degrading rhodamine B under UV light. The results indicated that modifications to the structure of this compound could enhance its photocatalytic properties, making it a viable option for wastewater treatment.

Case Study 2: Iron Transport Interference

Research investigating the effects of high plasma oxalate levels on human transferrin revealed that substituting carbonate with oxalate significantly hampers iron release. This finding has implications for understanding nutritional deficiencies linked to autism spectrum disorders and other health conditions associated with disrupted iron metabolism.

Mécanisme D'action

The mechanism of action of iron oxalate involves its ability to undergo redox reactions. In biological systems, this compound can participate in electron transfer processes, influencing iron metabolism and transport. The compound’s ability to form coordination complexes with various ligands also plays a crucial role in its chemical behavior .

Comparaison Avec Des Composés Similaires

Iron oxalate can be compared with other similar compounds, such as:

Iron(III) oxalate (Fe₂(C₂O₄)₃): Unlike iron(II) oxalate, iron(III) oxalate is more stable and less reactive.

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]): This compound is used as a photochemical reagent and has different solubility properties compared to this compound.

Sodium ferrioxalate (Na₃[Fe(C₂O₄)₃]): Similar to potassium ferrioxalate, it is used in photochemical studies and has distinct chemical properties.

This compound’s uniqueness lies in its versatility as a precursor for various advanced materials and its role in redox reactions, making it valuable in both scientific research and industrial applications .

Activité Biologique

Iron oxalate, particularly in its dihydrate form (Fe(C₂O₄)·2H₂O), is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine, environmental science, and materials science. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and implications in environmental contexts.

This compound can be synthesized through various methods, including co-precipitation from iron(II) sulfate solutions and oxalic acid. The resulting product is often characterized by its crystalline structure and solubility properties, which are crucial for its biological activity. The synthesis method can influence the morphology and size of the particles, affecting their reactivity and interaction with biological systems.

1. Iron Metabolism

This compound plays a significant role in iron metabolism. Studies have shown that high levels of oxalate can interfere with iron transport proteins such as transferrin (hTF). Oxalate competes with carbonate for binding sites on hTF, leading to impaired iron delivery to cells. This interaction has been particularly noted in conditions such as autism spectrum disorder (ASD), where elevated plasma oxalate levels may contribute to iron deficiency anemia by inhibiting iron release from hTF .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study examining the effects of various iron compounds on microbial growth, it was found that this compound could inhibit the growth of specific bacterial strains. This suggests potential applications in developing antimicrobial agents or coatings for medical devices .

3. Photocatalytic Properties

This compound has demonstrated photocatalytic activity, particularly in degrading organic pollutants such as rhodamine B (RhB). In recent experiments, this compound derived from iron ore showed enhanced photocatalytic efficiency compared to conventional forms. The degradation rate exceeded 85% within 90 minutes under light irradiation, indicating its potential use in wastewater treatment applications .

Case Study 1: Autism Spectrum Disorder

A study explored the relationship between high plasma oxalate levels and iron deficiency anemia in children with ASD. The findings suggested that elevated oxalate interferes with iron transport mechanisms, leading to significant implications for managing iron deficiency in affected individuals .

Case Study 2: Waste Valorization

The valorization of industrial byproducts containing iron(II) oxalate highlights its potential as a resource recovery strategy. A study investigated the thermal conversion of waste materials containing iron(II) oxalate into valuable products like magnetite. This process not only recycles waste but also produces materials that can be used in various applications .

Research Findings

Propriétés

Numéro CAS |

2944-66-3 |

|---|---|

Formule moléculaire |

C6Fe2O12 |

Poids moléculaire |

375.75 g/mol |

Nom IUPAC |

iron(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

Clé InChI |

VEPSWGHMGZQCIN-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3] |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3] |

Key on ui other cas no. |

15843-42-2 446884-61-3 2944-66-3 |

Pictogrammes |

Irritant |

Synonymes |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.